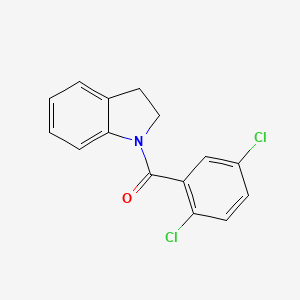
1-(2,5-dichlorobenzoyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dichlorobenzoyl)indoline, also known as DCBI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of indoline derivatives and has a molecular formula of C16H10Cl2N2O. DCBI has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorobenzoyl)indoline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell proliferation and survival. 1-(2,5-dichlorobenzoyl)indoline has been shown to inhibit the activity of tubulin, a protein involved in cell division, and to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(2,5-dichlorobenzoyl)indoline has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of microtubule dynamics. 1-(2,5-dichlorobenzoyl)indoline has also been shown to exhibit antimicrobial and antiviral activities by inhibiting the growth of bacteria and viruses.
Advantages and Limitations for Lab Experiments
1-(2,5-dichlorobenzoyl)indoline has several advantages for laboratory experiments, including its ease of synthesis, high purity, and stability. However, 1-(2,5-dichlorobenzoyl)indoline also has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
1-(2,5-dichlorobenzoyl)indoline has shown promising results in various scientific research applications, and there are several future directions for its use. One future direction is the development of 1-(2,5-dichlorobenzoyl)indoline derivatives with improved solubility and bioavailability for use in medicinal chemistry. Another future direction is the use of 1-(2,5-dichlorobenzoyl)indoline in the development of new materials for sensing and imaging applications. Additionally, the use of 1-(2,5-dichlorobenzoyl)indoline in environmental science for the detection and remediation of pollutants is an area of ongoing research.
Conclusion
In conclusion, 1-(2,5-dichlorobenzoyl)indoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(2,5-dichlorobenzoyl)indoline can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been extensively studied. 1-(2,5-dichlorobenzoyl)indoline has shown promising results in various scientific research applications, and there are several future directions for its use.
Synthesis Methods
1-(2,5-dichlorobenzoyl)indoline can be synthesized using different methods, including the Friedel-Crafts acylation reaction, the Vilsmeier-Haack reaction, and the Suzuki coupling reaction. The most commonly used method for synthesizing 1-(2,5-dichlorobenzoyl)indoline is the Friedel-Crafts acylation reaction, which involves the reaction between indoline and 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields 1-(2,5-dichlorobenzoyl)indoline as a white crystalline powder.
Scientific Research Applications
1-(2,5-dichlorobenzoyl)indoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(2,5-dichlorobenzoyl)indoline has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In material science, 1-(2,5-dichlorobenzoyl)indoline has been used as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy. In environmental science, 1-(2,5-dichlorobenzoyl)indoline has been used as a sensor for detecting pollutants in water and soil.
properties
IUPAC Name |
(2,5-dichlorophenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-11-5-6-13(17)12(9-11)15(19)18-8-7-10-3-1-2-4-14(10)18/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCFNINZVBGBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

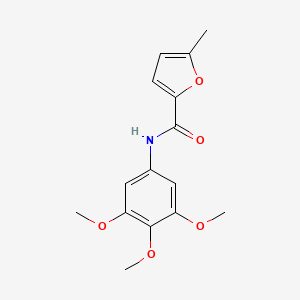
![4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,2-benzenediol](/img/structure/B5846778.png)
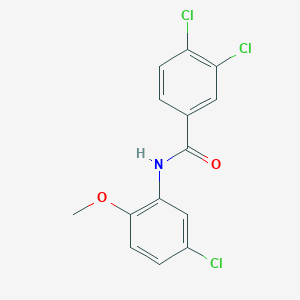
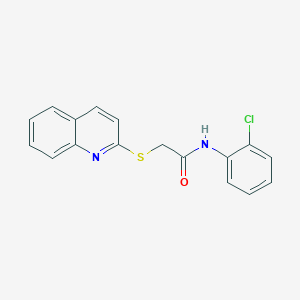
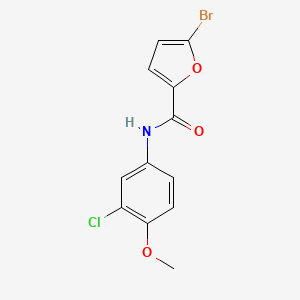
![[bis(4-methoxyphenyl)methyl]formamide](/img/structure/B5846798.png)

![methyl [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5846807.png)

![9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5846819.png)
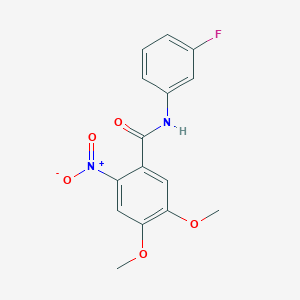
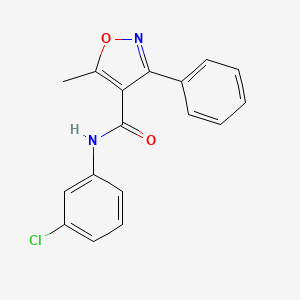
![2-[(2,6-dichlorobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5846840.png)
![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5846850.png)